molecular formula C24H22F3N3O4 B3004315 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872862-03-8

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B3004315
CAS RN: 872862-03-8
M. Wt: 473.452
InChI Key: YUYFJTRFSITIQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific precursors in the presence of suitable reagents and conditions. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was achieved by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine in a 1:2 ratio . Similarly, the synthesis of another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was performed by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds with piperidine and acetamide groups has been characterized using various techniques. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . This information can be extrapolated to predict that the compound may also form specific intermolecular interactions and possess a defined crystalline structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been deduced from their synthesis and structural analysis. For instance, the title compound in paper forms centrosymmetric dimers via N—H⋯N hydrogen bonds and is further connected by C—H⋯O interactions into layers . These interactions can influence the melting point, solubility, and stability of the compound. The compound in paper has been elucidated by elemental analyses and spectroscopic techniques, which are essential for determining the purity and identity of the compound . These techniques could similarly be applied to analyze the physical and chemical properties of the compound .

Scientific Research Applications

  • Synthesis and Characterization : The synthesis of similar compounds often involves multiple steps and specific conditions to achieve the desired structure. For instance, a study described the synthesis of novel Mannich bases involving piperidine and indole, highlighting the meticulous process of combining various chemical entities (Naik et al., 2013).
  • Structural Diversity and Analysis : The structural complexity of these compounds is evident from the detailed spectral and elemental analyses conducted in studies, utilizing techniques like IR, 1H NMR, and mass spectrometry to characterize the synthesized compounds (Khalid et al., 2016). This highlights the multifaceted nature of these compounds and the precision required in their synthesis and analysis.

Applications in Biological Studies

Compounds similar to "2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide" have been studied for their potential biological activities, with a focus on antibacterial properties and enzyme inhibition:

  • Antibacterial Properties : Several studies have investigated the antibacterial potential of related compounds, revealing their efficacy against a range of bacterial strains. For instance, compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitory activity against various bacterial strains, with specific compounds being particularly effective against certain strains (Iqbal et al., 2017). This underscores the potential of these compounds in developing new antibacterial agents.
  • Enzyme Inhibition : Some compounds structurally related to the one have been evaluated for their enzyme inhibitory activities, particularly targeting enzymes like acetylcholinesterase and butyrylcholinesterase. These studies demonstrate the compounds' potential in modulating enzyme activities, which could have implications in therapeutic contexts (Khalid et al., 2014).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O4/c25-24(26,27)34-17-10-8-16(9-11-17)28-23(33)22(32)19-14-30(20-7-3-2-6-18(19)20)15-21(31)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYFJTRFSITIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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